
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group at the first position, and methyl and propyl substituents at the second, third, and fifth positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexenone derivatives with appropriate alkyl halides under basic conditions. For instance, the reaction of 2,3-dimethylcyclohexenone with propyl bromide in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic hydrogenation of substituted cyclohexanones, followed by selective oxidation to introduce the ketone functionality. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate these reactions.
化学反应分析
Types of Reactions
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
作用机制
The mechanism of action of 2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: Similar in structure but with different substituent positions.
4,5-Dimethyl-2-cyclohexen-1-one: Another cyclohexenone derivative with methyl groups at different positions.
3,5,5-Trimethyl-2-cyclohexen-1-one:
Uniqueness
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
765906-81-8 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-10-6-8(2)9(3)11(12)7-10/h10H,4-7H2,1-3H3 |
InChI 键 |
MPMGHOVXZZZIOM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(=C(C(=O)C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)
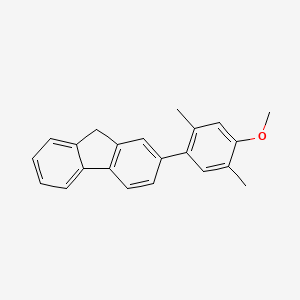
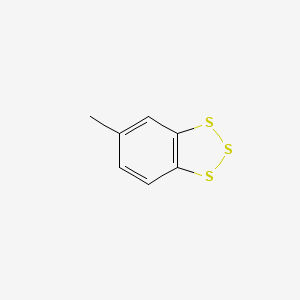
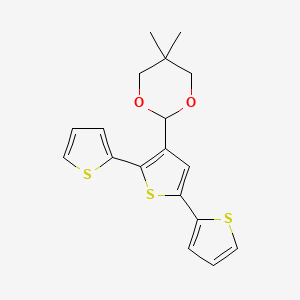
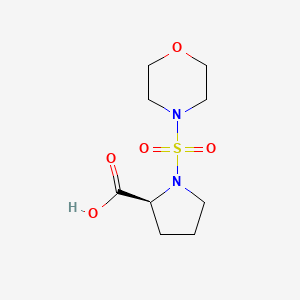
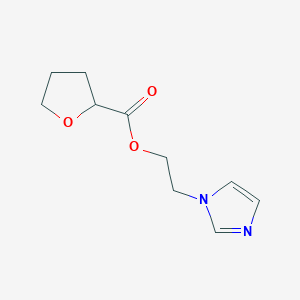
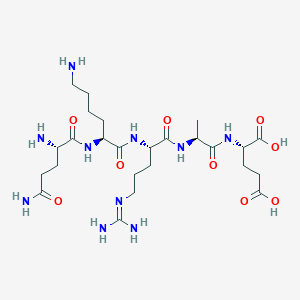
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
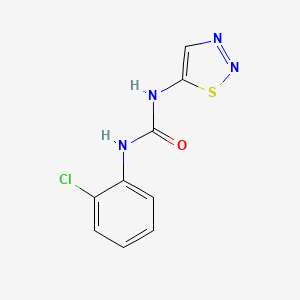
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)

![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)

